molecular formula C17H20N4O2 B2515240 3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2320144-30-5

3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2515240
CAS RN: 2320144-30-5
M. Wt: 312.373
InChI Key: JFINKGUTPMATOF-UHFFFAOYSA-N
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Description

3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
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Scientific Research Applications

High-Energy Insensitive Explosives

The compound 1-methyl-3,4,5-trinitropyrazole (derived from 1-methylpyrazole) is a high-energy insensitive explosive. While its synthesis involves complex steps and low yield, it remains an area of interest due to its explosive properties . Researchers study its stability, detonation characteristics, and potential applications in military and industrial contexts.

Antiparasitic Agents

Recent molecular simulation studies have highlighted the potent in vitro antipromastigote activity of a related compound (compound 13). This compound interacts favorably with the active site of LmPTR1 , a protein associated with parasitic diseases. The binding free energy of compound 13 in the LmPTR1 pocket suggests its potential as an antileishmanial agent .

Antifungal Compounds

The pyrazole scaffold, including derivatives of 1-methylpyrazole, has shown promise as antifungal agents. Preliminary structure-activity relationship analyses indicate that substituting the methyl group at N-1 of the pyrazole ring with a phenyl group affects antifungal activity. Researchers explore these compounds for their efficacy against fungal infections .

Multifaceted Biological Properties

The pyrazole moiety in this compound contributes to its diverse biological activities:

properties

IUPAC Name

1-methyl-3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-19-8-2-4-15(16(19)22)17(23)21-12-5-6-13(21)11-14(10-12)20-9-3-7-18-20/h2-4,7-9,12-14H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFINKGUTPMATOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one

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